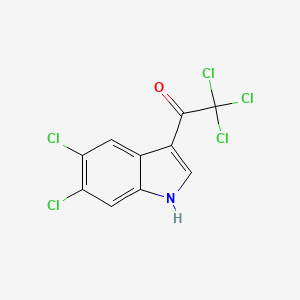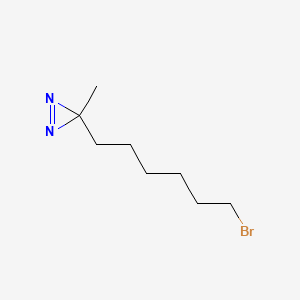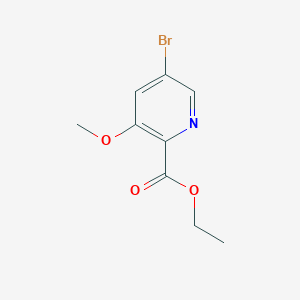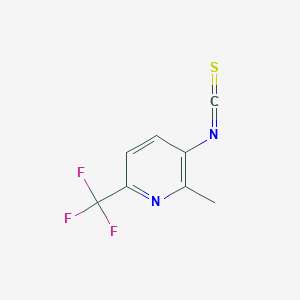
3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C8H5F3N2S . This compound is characterized by the presence of an isothiocyanate group, a trifluoromethyl group, and a pyridine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique physicochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-methyl-6-(trifluoromethyl)pyridine with thiophosgene under controlled conditions to introduce the isothiocyanate group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common reagents for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Oxidized or Reduced Pyridine Derivatives: Depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: 3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethylated pyridine derivatives on biological systems.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity. It is also used in the synthesis of agrochemicals that protect crops from pests .
Mecanismo De Acción
The mechanism of action of 3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology .
Comparación Con Compuestos Similares
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
3-Isothiocyanato-2-(trifluoromethyl)pyridine: Similar structure but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine is unique due to the presence of both the isothiocyanate and trifluoromethyl groups, which confer distinct chemical properties. The methyl group further enhances its reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H5F3N2S |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
3-isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H5F3N2S/c1-5-6(12-4-14)2-3-7(13-5)8(9,10)11/h2-3H,1H3 |
Clave InChI |
XICUNPTYNPZXGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C(F)(F)F)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)

![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
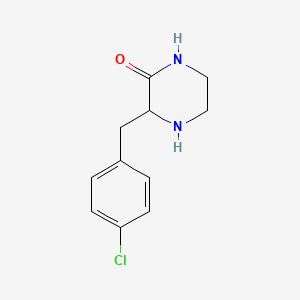

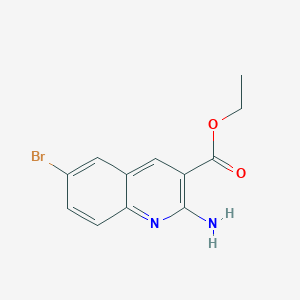
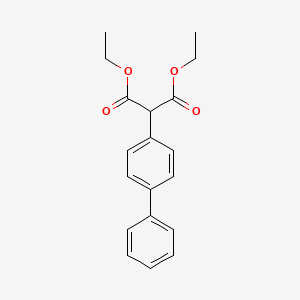

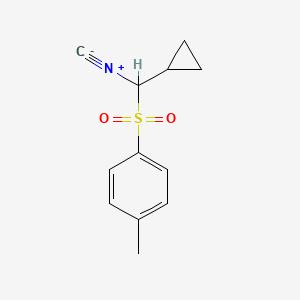

![4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B13682491.png)
